![molecular formula C30H64N4O3 B12714264 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 94442-08-7](/img/structure/B12714264.png)
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with multiple functional groups, including amino, hydroxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]propyl-trimethoxysilane
- Tris(2-aminoethyl)amine
- 2-[(2-Aminoethyl)amino]ethanol
Uniqueness
Compared to similar compounds, 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has a unique combination of functional groups that provide it with distinct chemical reactivity and biological activity. Its long hydrophobic tail and multiple amino groups make it particularly suitable for applications in drug delivery and as a surfactant in industrial formulations.
Properties
CAS No. |
94442-08-7 |
|---|---|
Molecular Formula |
C30H64N4O3 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3 |
InChI Key |
DANIXADHBKGCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


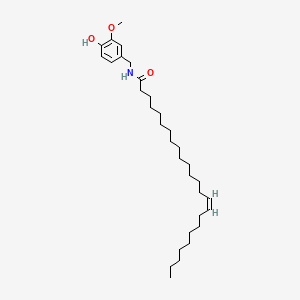

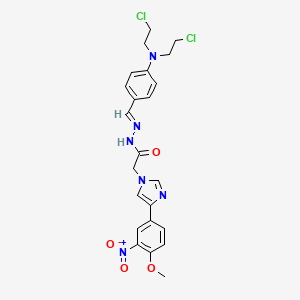

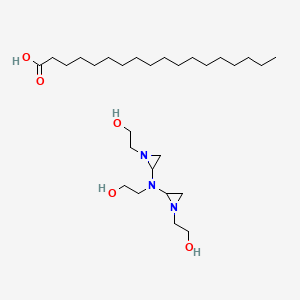
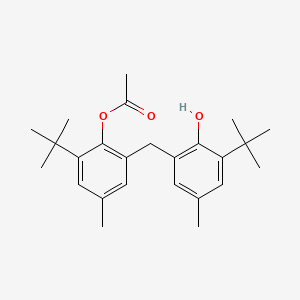



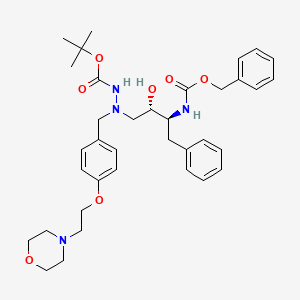


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

